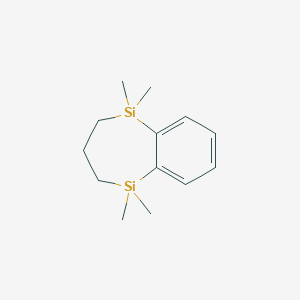
1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5-tetramethyl- is a chemical compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a benzene ring fused with a diazepine ring, and the presence of four methyl groups attached to the diazepine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5-tetramethyl- typically involves the following steps:
Formation of the Benzene Ring: The initial step involves the formation of the benzene ring through a series of reactions, including Friedel-Crafts alkylation and acylation.
Formation of the Diazepine Ring: The diazepine ring is formed by the cyclization of appropriate precursors, such as amino acids or amines, with the benzene ring.
Introduction of Methyl Groups: The methyl groups are introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled conditions.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Wissenschaftliche Forschungsanwendungen
1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5-tetramethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic and sedative properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5-tetramethyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors in the central nervous system, such as GABA receptors, to exert its effects.
Pathways Involved: The interaction with GABA receptors can lead to the modulation of neurotransmitter release, resulting in anxiolytic and sedative effects.
Vergleich Mit ähnlichen Verbindungen
1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5-tetramethyl- can be compared with other similar compounds, such as:
1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-1,5-dimethyl-: This compound has a similar structure but with fewer methyl groups, which may result in different chemical and biological properties.
1H-1,5-Benzodiazepine-1-carboxylic acid, 2,3,4,5-tetrahydro-4-oxo-: This compound contains a carboxylic acid group, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
556812-64-7 |
|---|---|
Molekularformel |
C13H22Si2 |
Molekulargewicht |
234.48 g/mol |
IUPAC-Name |
1,1,5,5-tetramethyl-3,4-dihydro-2H-1,5-benzodisilepine |
InChI |
InChI=1S/C13H22Si2/c1-14(2)10-7-11-15(3,4)13-9-6-5-8-12(13)14/h5-6,8-9H,7,10-11H2,1-4H3 |
InChI-Schlüssel |
ZADGOQBAPZZXHF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CCC[Si](C2=CC=CC=C21)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


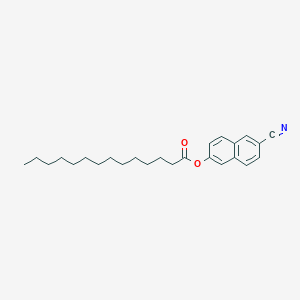
![2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride](/img/structure/B14228550.png)
![tert-Butyl [(2R)-2-phenylpropyl]carbamate](/img/structure/B14228551.png)
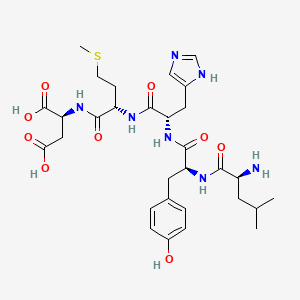
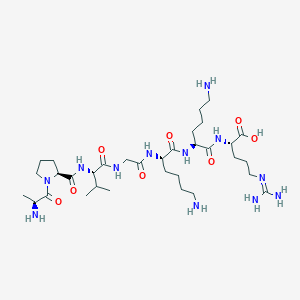
![7-[([1,1'-Biphenyl]-4-yl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14228572.png)
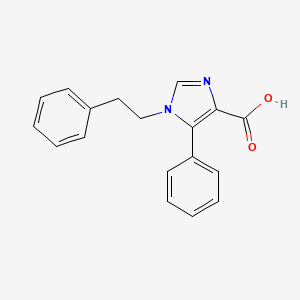
![L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14228581.png)
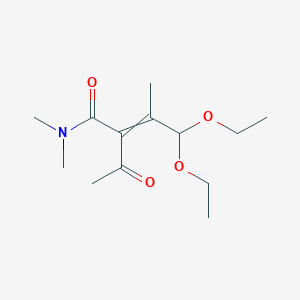
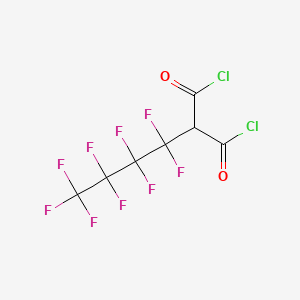
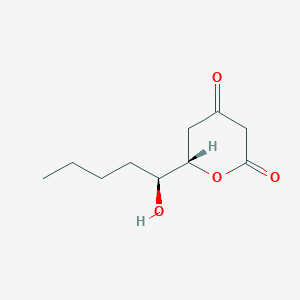

![Acetamide, N-[(4-formylphenyl)sulfonyl]-](/img/structure/B14228615.png)
![(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B14228627.png)
